molecular formula C9H8N2O2 B13870066 4-(1,2-Oxazol-3-yloxy)aniline

4-(1,2-Oxazol-3-yloxy)aniline

Cat. No.: B13870066
M. Wt: 176.17 g/mol
InChI Key: NAZQPFHGRRETDL-UHFFFAOYSA-N
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Description

4-(1,2-Oxazol-3-yloxy)aniline is a heterocyclic compound featuring an oxazole ring attached to an aniline moiety. Heterocyclic compounds like oxazoles are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,2-Oxazol-3-yloxy)aniline typically involves the formation of the oxazole ring followed by its attachment to the aniline group. One common method includes the reaction of 3-(4-nitrophenyl)-1,2,4-oxadiazole with zinc powder and ammonium chloride in a mixed solvent of tetrahydrofuran and water under reflux conditions .

Industrial Production Methods: Industrial production methods for such compounds often involve scalable reactions with optimized yields and purity. The use of palladium-catalyzed reactions and other metal-catalyzed processes are common in large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-(1,2-Oxazol-3-yloxy)aniline can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine .

Scientific Research Applications

4-(1,2-Oxazol-3-yloxy)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,2-Oxazol-3-yloxy)aniline involves its interaction with specific molecular targets and pathways. The oxazole ring can bind to enzymes and receptors through non-covalent interactions, influencing biological processes such as enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

    Oxazole: A five-membered ring with one oxygen and one nitrogen atom.

    Isoxazole: Similar to oxazole but with different positioning of the oxygen and nitrogen atoms.

    Oxadiazole: Contains two nitrogen atoms and one oxygen atom in the ring.

Uniqueness: 4-(1,2-Oxazol-3-yloxy)aniline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other oxazole derivatives .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

4-(1,2-oxazol-3-yloxy)aniline

InChI

InChI=1S/C9H8N2O2/c10-7-1-3-8(4-2-7)13-9-5-6-12-11-9/h1-6H,10H2

InChI Key

NAZQPFHGRRETDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OC2=NOC=C2

Origin of Product

United States

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